D-arabinarate(2-)

Description

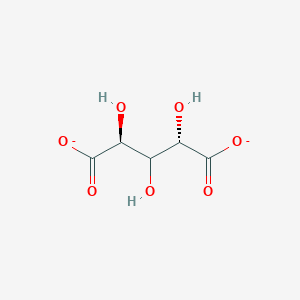

D-Arabinarate(2−) is a deprotonated form of D-arabinaric acid, a five-carbon sugar acid derived from D-arabinose. It plays a role in enzymatic pathways involving isomerization and epimerization, particularly in bacterial metabolism. Structural studies reveal that D-arabinarate(2−) interacts with uronate isomerases (e.g., Bh0493 from Bacillus halodurans) through hydrogen bonding and metal coordination. Key residues like Arg-357, His-49, and Asp-355 mediate substrate binding and catalytic activity in these enzymes . The compound’s hydroxyl groups at C-2 and C-3 are critical for substrate recognition and stabilization in enzyme active sites .

Crystallographic data show that D-arabinarate(2−) forms distinct complexes with Bh0493, exhibiting variations in crystal packing and disordered terminal residues depending on crystallization conditions . For example, two crystal forms (rhombohedral R32 and monoclinic C2) have been characterized, with asymmetric units containing 2 or 12 copies of the enzyme-substrate complex, respectively . These structural insights highlight its role as a substrate analog in mechanistic studies of isomerases.

Properties

Molecular Formula |

C5H6O7-2 |

|---|---|

Molecular Weight |

178.1 g/mol |

IUPAC Name |

(2S,4S)-2,3,4-trihydroxypentanedioate |

InChI |

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/p-2/t2-,3-/m0/s1 |

InChI Key |

NPTTZSYLTYJCPR-HRFVKAFMSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O |

Isomeric SMILES |

[C@H](C([C@@H](C(=O)[O-])O)O)(C(=O)[O-])O |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(C(=O)[O-])O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with D-arabinarate(2−):

Reactivity and Epimerization

- D-Arabinarate(2−) : Undergoes C2-epimerization mediated by LarA superfamily enzymes, producing stereoisomers with distinct configurations . This reactivity is shared with 2,3-dihydroxybutyrate stereoisomers (e.g., 4-deoxy-DL-threonate) but differs from D-glucuronate, which undergoes isomerization rather than epimerization .

- D-Glucuronate : Lacks epimerization activity; instead, it is isomerized to D-fructuronate via proton abstraction at C-2 by Asp-355 in Bh0493 .

Crystallographic and Binding Differences

D-Arabinarate(2−) exhibits greater variability in crystal packing compared to D-glucuronate, likely due to differences in hydroxyl group orientation and hydrogen-bonding networks .

Substrate Specificity in Enzymes

- Bh0493 binds D-arabinarate(2−) and D-glucuronate with similar affinity but discriminates against bulkier substrates like 2-hydroxyvalerate .

- In contrast, LarA superfamily enzymes show broader substrate tolerance, epimerizing diverse 2-hydroxy acids (e.g., 2-hydroxycaproate) but retaining specificity for D-arabinarate(2−)’s C2 configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.